REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5](O)=[C:4]([F:10])[CH:3]=1.[CH2:11](I)[CH3:12].[C:14](=[O:17])([O-])[O-].[K+].[K+].O.[CH3:21]N(C)C=O>>[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]([O:17][CH2:14][CH3:21])=[C:6]([O:8][CH2:11][CH3:12])[CH:7]=1 |f:2.3.4|
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Name
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|
Quantity
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37.5 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C(=C1)O)O)F
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Name
|
|
Quantity
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58 mL
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Type
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reactant
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Smiles
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C(C)I
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Name
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Quantity
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62.6 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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375 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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Quantity
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1 L
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Type
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reactant
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at 50° C. for 16.5 hours
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Duration
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16.5 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
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The mixture was extracted once with ethyl acetate (1.0 L) and twice with ethyl acetate (500 mL)
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Type
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ADDITION
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Details
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Water (1.0 L) was added to the organic layer
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Type
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FILTRATION
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Details
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the mixture was filtered through celite
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Type
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CUSTOM
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Details
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After separating the filtrate
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Type
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WASH
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Details
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the organic layer was washed sequentially with water (1.0 L), twice with a 5 N aqueous solution of sodium hydroxide (200 mL), and saturated saline
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
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The resultant residue was purified by silica gel column chromatography (hexane, ethyl acetate)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C(=C(C1)OCC)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.7 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |